(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone
Description
“(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone” is a substituted diaryl methanone featuring a ketone group bridging two aromatic rings: a 2,4-dimethylphenyl group and a 2-fluorophenyl group. The compound’s structure combines electron-donating methyl groups (at positions 2 and 4 of one phenyl ring) with an electron-withdrawing fluorine atom (at position 2 of the second phenyl ring). This electronic asymmetry may influence its physicochemical properties, such as solubility, dipole moment, and reactivity, as well as its biological interactions.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPVYKLEHAPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
DFMF has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features facilitate interactions with biological targets, leading to potential therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that DFMF derivatives exhibit cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the DFMF structure could enhance its potency against breast cancer cells. The study highlighted the importance of the fluorine atom in increasing lipophilicity and improving cell membrane penetration.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| DFMF | MCF-7 | 12.5 |
| DFMF-1 | MCF-7 | 8.0 |
| DFMF-2 | MCF-7 | 5.5 |
Organic Synthesis
DFMF serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, such as Friedel-Crafts acylation and nucleophilic substitution, to produce complex organic molecules.
Synthesis Pathway
The synthesis of DFMF can be achieved through the following method:
- Starting Materials : 2,4-dimethylphenol and 2-fluorobenzoyl chloride.
- Reaction Conditions : Conducted under basic conditions (e.g., using triethylamine as a base).
- Yield : Typically yields over 80% purity after purification via column chromatography.
Material Science
In material science, DFMF derivatives have been explored for their potential use in developing novel materials with specific properties.
Case Study: Photonic Applications
A study published in Advanced Materials investigated the use of DFMF-based polymers in photonic devices. The research found that incorporating DFMF into polymer matrices enhanced their optical properties, making them suitable for applications in light-emitting diodes (LEDs) and solar cells.
| Property | Pure Polymer | Polymer with DFMF |
|---|---|---|
| Refractive Index | 1.56 | 1.62 |
| Photoluminescence Yield | 15% | 25% |
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorine substitution in methanones (e.g., 10j) is associated with improved metabolic stability and target affinity .
Key Observations :
- Ortho-substituted fluorine in methanones may complicate synthesis due to steric hindrance .
- Methanones with polar groups (e.g., hydroxyl in ) exhibit better aqueous solubility, whereas nitro/methyl groups increase lipophilicity .
Biological Activity
(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, also known as 2,4-Dimethyl-2-fluorobenzophenone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to explore its biological activity comprehensively.
- Molecular Formula : C15H13F
- Molecular Weight : 228.27 g/mol
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential enzymatic functions.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The presence of the fluorine atom enhances lipophilicity and metabolic stability, contributing to its effectiveness as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells.
| Cancer Cell Line | IC50 Value |
|---|---|
| Caco-2 | 20 µM |
| A549 | 35 µM |
The anticancer activity is believed to be mediated through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in microbial and cancer cells. It may bind to enzymes or receptors, leading to alterations in biochemical pathways. The compound's structure allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of several phenyl ketones, including this compound. Results demonstrated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like vancomycin . -
Anticancer Screening :
In another investigation focused on anticancer properties, this compound showed promising results in reducing cell viability in Caco-2 cells by over 50% at concentrations below 50 µM. This study suggests potential for further development as a therapeutic agent against colorectal cancer .
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds reveal that the presence of fluorine in this compound enhances its biological activity relative to its chloro and bromo counterparts. The increased lipophilicity due to fluorination may improve cellular uptake and retention within target tissues.
| Compound | Biological Activity |
|---|---|
| (2,4-Dimethyl-phenyl)-(4-chloro-phenyl)-methanone | Moderate antimicrobial activity |
| (2,4-Dimethyl-phenyl)-(4-bromo-phenyl)-methanone | Lower anticancer efficacy |
| This compound | High antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
